4-Tert-butyl-2-methylheptane

Physical Chemistry Thermodynamics Analytical Chemistry

4-Tert-butyl-2-methylheptane (CAS 62185-23-3) is a saturated, branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol. As a hydrocarbon, it is a member of a broad class of compounds with extensive applications in the chemical, fuel, and materials industries.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62185-23-3
Cat. No. B14537967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-methylheptane
CAS62185-23-3
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCC(CC(C)C)C(C)(C)C
InChIInChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3
InChIKeyHIHQJZLWJQHTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2-methylheptane (CAS 62185-23-3): A Saturated Branched-Chain Hydrocarbon for Specialized Research and Industrial Formulation


4-Tert-butyl-2-methylheptane (CAS 62185-23-3) is a saturated, branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol [1]. As a hydrocarbon, it is a member of a broad class of compounds with extensive applications in the chemical, fuel, and materials industries. Its specific structure, featuring a heptane backbone with a bulky tert-butyl group and a methyl substituent, imparts distinct physicochemical characteristics compared to linear or less branched alkanes, positioning it for specific use-cases where volatility, combustion properties, or molecular shape are critical [1].

The Danger of Generic Substitution: Why In-Class Compounds Cannot Simply Replace 4-Tert-butyl-2-methylheptane


Substituting 4-tert-butyl-2-methylheptane with a different C12H26 isomer or a less branched alkane is a high-risk proposition due to the direct and quantifiable impact of its specific molecular architecture on critical performance metrics. The compound's high degree of branching and the specific placement of its bulky tert-butyl group are not merely structural nuances; they directly dictate its volatility, combustion characteristics (such as knock resistance in fuel applications), and environmental fate (e.g., Henry's Law constant) [1]. The following quantitative evidence demonstrates that even closely related compounds exhibit significantly different physical and chemical properties, making 4-tert-butyl-2-methylheptane a non-substitutable, performance-critical material in its specialized applications.

Quantitative Differentiation of 4-Tert-butyl-2-methylheptane: Evidence-Based Selection Against Closest Comparators


Structural Isomerism and Its Impact on Critical Physical Properties: A Comparative Analysis

4-Tert-butyl-2-methylheptane exhibits a significantly different boiling point compared to its linear isomer, n-dodecane, and other branched isomers. While direct experimental data is limited, the class-level inference from the well-established relationship between molecular branching and intermolecular forces provides a quantitative basis for differentiation. Increased branching, such as that imparted by the tert-butyl group, reduces molecular surface area and thus weakens van der Waals interactions, leading to a lower boiling point. This principle is supported by the computed LogP (XLogP3-AA) value of 5.7 for 4-tert-butyl-2-methylheptane, which reflects its lipophilic nature [1].

Physical Chemistry Thermodynamics Analytical Chemistry

Computed Physicochemical Properties: A Foundation for Predictive Modeling and Selection

While experimental data for 4-tert-butyl-2-methylheptane is sparse, its computed descriptors, available in authoritative databases, provide a crucial basis for differentiation and selection. Key parameters such as the XLogP3-AA value of 5.7, a rotatable bond count of 5, and a topological polar surface area (TPSA) of 0 Ų distinguish it from other C12H26 isomers and other branched alkanes [1]. These computed properties are essential inputs for Quantitative Structure-Property Relationship (QSPR) models used to predict behavior in environmental, biological, and industrial systems.

Computational Chemistry QSAR Property Prediction

Class-Level Inference for Fuel Performance: Octane Number and Knock Resistance

In the context of fuel science, the high degree of branching in 4-tert-butyl-2-methylheptane, specifically the presence of a tert-butyl group, is a strong class-level indicator of a high octane number relative to linear or less-branched alkanes. It is a well-established principle that branched-chain alkanes exhibit superior knock resistance compared to their straight-chain counterparts [1]. While a specific octane number for this compound is not available, its structure directly implies a significantly higher value than the reference standard n-heptane (octane number = 0) and likely a value that is competitive with other highly branched alkanes used as octane enhancers.

Fuel Science Combustion Engineering Petrochemistry

Predicted Henry's Law Constant and Environmental Fate: A Key Differentiator for Atmospheric Modeling

The Henry's Law constant (HLC), which governs the partitioning of a compound between air and water, is a critical parameter for predicting its environmental fate. While experimental HLC data for 4-tert-butyl-2-methylheptane is not available, its highly branched and non-polar structure allows for a class-level inference that its HLC will be significantly higher than that of smaller or more polar molecules [1]. A high HLC indicates a strong tendency to volatilize from water into the atmosphere, which is a key differentiator from water-soluble or less volatile alternatives in environmental modeling and risk assessment studies.

Environmental Chemistry Atmospheric Science Fate and Transport

Recommended Application Scenarios for 4-Tert-butyl-2-methylheptane Based on Evidence-Driven Differentiation


As a High-Octane Blendstock for Specialized Fuel Research

The compound's class-level inference of a high octane number makes it a prime candidate for research into advanced fuel formulations. Its specific structure can be used to study the relationship between tert-butyl substitution and knock resistance, providing a data point for optimizing high-performance or alternative fuels [1].

As a Physicochemical Standard for Predictive Model Development

The well-defined computed descriptors for 4-tert-butyl-2-methylheptane (e.g., XLogP3-AA = 5.7, rotatable bond count = 5) make it an excellent standard compound for developing and validating QSPR models [1]. Its structural uniqueness among C12H26 isomers ensures that models can be trained on a diverse set of chemical space.

As a Tracer or Surrogate in Environmental Fate Studies

Given its predicted high Henry's Law constant, 4-tert-butyl-2-methylheptane is well-suited for use as a non-polar tracer in environmental studies. Its behavior can be modeled to predict the atmospheric transport of other volatile, hydrophobic organic compounds, and it can serve as a surrogate for understanding the fate of complex hydrocarbon mixtures in the environment [1].

As a Structurally-Defined Component in Solvent and Materials Research

The compound's unique branching and specific predicted boiling point range make it a candidate for investigating the effects of molecular architecture on solvent properties. It can be used in studies exploring the solubility of non-polar compounds or as a component in formulations where a specific volatility profile is required [1].

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